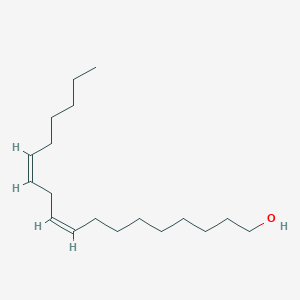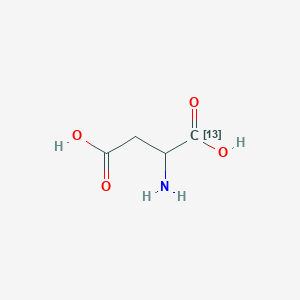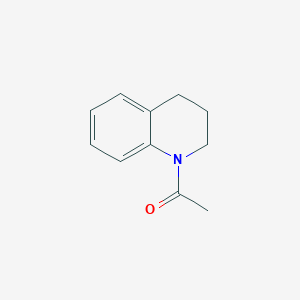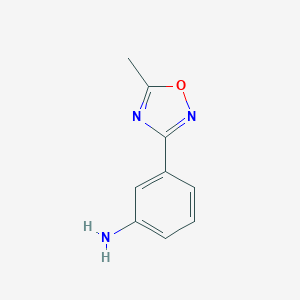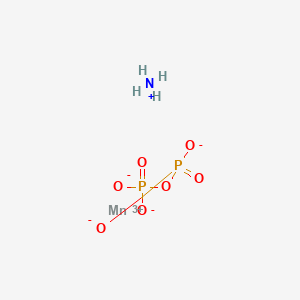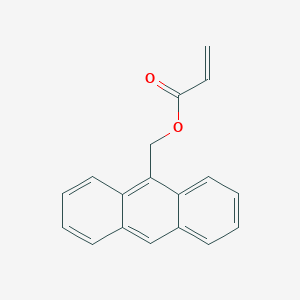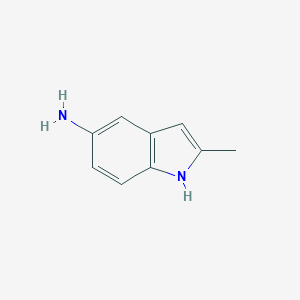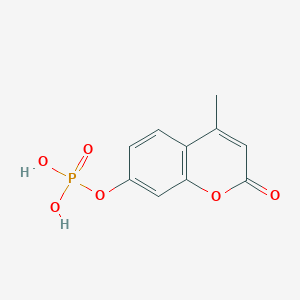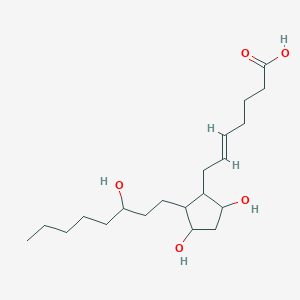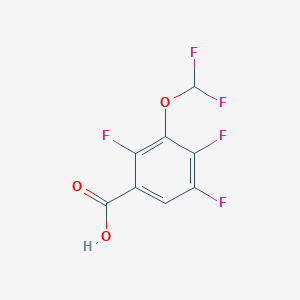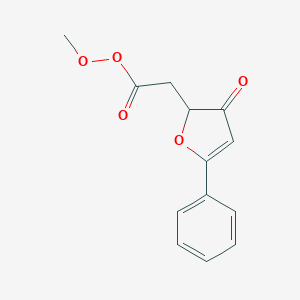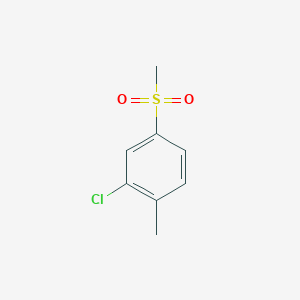![molecular formula C7H15ClS B160360 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane CAS No. 126823-30-1](/img/structure/B160360.png)
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane, also known as S-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of alkylating agents, which are commonly used in cancer treatment. S-2 has shown promising results in preclinical studies as an anticancer agent, making it a topic of interest in the field of oncology.
作用機序
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane exerts its anticancer effects by alkylating DNA, which leads to DNA damage and ultimately cell death. This mechanism of action is similar to other alkylating agents used in cancer treatment, such as cisplatin and cyclophosphamide. However, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to be more selective in its cytotoxicity, meaning that it targets cancer cells more specifically than normal cells.
生化学的および生理学的効果
In addition to its anticancer properties, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane may have potential as a treatment for neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in lab experiments is its potent anticancer activity. This allows researchers to study the effects of the compound on cancer cells in vitro and in vivo. However, one limitation is that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane is a highly reactive compound that can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to determine the specific effects of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane on cancer cells alone.
将来の方向性
There are several potential future directions for research on 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane. One area of interest is the development of combination therapies that include 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane and other anticancer agents. Another area of interest is the use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of drug-resistant cancers. Additionally, further research is needed to determine the potential use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of neurological disorders, such as Alzheimer's disease.
合成法
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane can be synthesized through a multistep process that involves the reaction of 3-methyl-1-butene with thionyl chloride, followed by the reaction with sodium sulfide to form 1-(sulfanyl)-3-methylbutane. The final step involves the reaction of 1-(sulfanyl)-3-methylbutane with 2-chloroethyl chloride to form 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane.
科学的研究の応用
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.
特性
CAS番号 |
126823-30-1 |
|---|---|
製品名 |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
分子式 |
C7H15ClS |
分子量 |
166.71 g/mol |
IUPAC名 |
1-(2-chloroethylsulfanyl)-3-methylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
InChIキー |
QVORVXJRTWLNDC-UHFFFAOYSA-N |
SMILES |
CC(C)CCSCCCl |
正規SMILES |
CC(C)CCSCCCl |
同義語 |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





